2-amino(1,4-13C2)butanedioic acid
Description
Significance of Stable Isotope Tracing in Elucidating Biological Pathways
Stable isotope tracing is a sophisticated technique that allows researchers to track the journey of a specific molecule through various metabolic pathways. nih.govspringernature.com Unlike radioactive isotopes, stable isotopes are non-radioactive and naturally occurring, making them safe for a wide range of studies. ckisotopes.com The fundamental principle involves introducing a molecule enriched with a heavy isotope, such as carbon-13 (¹³C), into a biological system. bitesizebio.com As this "labeled" molecule is metabolized, the ¹³C atoms are incorporated into downstream products. nih.gov By using techniques like mass spectrometry, scientists can detect and quantify the presence of these heavy isotopes in various metabolites, providing a detailed map of metabolic fluxes and pathway activities. nih.gov This approach offers unparalleled insights into the dynamic nature of metabolism that cannot be obtained from simply measuring metabolite concentrations. nih.gov
Role of Aspartic Acid (2-aminobutanedioic acid) in Central Carbon and Nitrogen Metabolism
Aspartic acid, a non-essential amino acid, holds a pivotal position in the metabolic landscape. nih.govwikipedia.org It is not merely a building block for proteins but also a key intermediate that connects several major metabolic pathways. nih.govnih.gov
Aspartic acid is intimately linked to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy production. patsnap.com Through a process called transamination, aspartic acid can be reversibly converted to oxaloacetate, a key intermediate of the TCA cycle. wikipedia.org This reaction, catalyzed by aspartate aminotransferase, allows for the replenishment of TCA cycle intermediates, a process known as anaplerosis. This connection highlights the crucial role of aspartic acid in maintaining the integrity and function of the TCA cycle, which is essential for generating ATP and providing precursors for biosynthesis. patsnap.com
The importance of aspartic acid extends beyond the TCA cycle. It serves as a direct precursor for the synthesis of several other amino acids, including asparagine, lysine (B10760008), methionine, and threonine. patsnap.com Furthermore, aspartic acid is a critical component in the biosynthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, the fundamental building blocks of DNA and RNA. nih.govbu.edu It donates a nitrogen atom for the formation of the purine ring and contributes a significant portion of the pyrimidine ring structure. wikipedia.org This central role underscores the importance of aspartic acid in cellular growth, proliferation, and the transfer of genetic information. patsnap.comresearchgate.net
Rationale for Positional ¹³C Enrichment at Carbons 1 and 4 in Butanedioic Acid
The strategic placement of ¹³C labels at specific positions within a tracer molecule is crucial for maximizing the information gained from a tracing experiment. In the case of 2-amino(1,4-¹³C₂)butanedioic acid, the enrichment at the carboxyl carbons (C1 and C4) is particularly informative. When this labeled aspartic acid enters the TCA cycle via its conversion to oxaloacetate, the positions of the ¹³C labels change in a predictable manner with each turn of the cycle. By analyzing the distribution of these labels in downstream metabolites, researchers can gain detailed insights into the relative activities of different pathways connected to the TCA cycle. This positional information allows for a more refined analysis of metabolic fluxes compared to using a uniformly labeled tracer. researchgate.netnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C4H7NO4 |
|---|---|
Molecular Weight |
135.09 g/mol |
IUPAC Name |
2-amino(1,4-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i3+1,4+1 |
InChI Key |
CKLJMWTZIZZHCS-CQDYUVAPSA-N |
Isomeric SMILES |
C(C([13C](=O)O)N)[13C](=O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of 2 Amino 1,4 13c2 Butanedioic Acid
Precursor Selection and Isotopic Source Materials
The foundation of synthesizing a site-specifically labeled compound like 2-amino(1,4-13C2)butanedioic acid lies in the careful selection of precursors that are already enriched with the ¹³C isotope at specific positions. These enriched small molecules serve as the foundational building blocks from which the target molecule is constructed through various chemical or biological reactions. The choice of precursor is dictated by the desired labeling pattern, the synthetic route to be employed, and the commercial availability and cost of the isotopic source material. nih.gov
Utilization of ¹³C-Enriched Small Molecules (e.g., [¹³C₂]-bromoacetic acid, [¹³C₂]-glycine)
To achieve the specific 1,4-¹³C₂ labeling pattern in aspartic acid, synthetic strategies often commence with small, commercially available molecules where the ¹³C isotopes are already in place.
[¹³C₂]-Bromoacetic acid is a versatile and commonly used precursor in organic synthesis for introducing a labeled two-carbon unit. pharmaffiliates.com It serves as a strong alkylating agent and a building block for more complex molecules. pharmaffiliates.comisotope.com Its properties make it a suitable starting material for multi-step syntheses where the two labeled carbons can be incorporated into the backbone of the target amino acid. nih.gov For instance, [1-¹³C]-bromoacetic acid has been used as a starting material in the synthesis of other labeled compounds, demonstrating its utility as a foundational isotopic source. nih.gov
| Property | Value | Source |
| Compound Name | Bromoacetic-1,2-¹³C₂ Acid | pharmaffiliates.com |
| CAS Number | 52947-00-9 | pharmaffiliates.comisotope.comsigmaaldrich.com |
| Molecular Formula | Br¹³CH₂¹³CO₂H | sigmaaldrich.com |
| Molecular Weight | ~140.93 g/mol | isotope.comsigmaaldrich.com |
| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| Melting Point | 47-49 °C | sigmaaldrich.com |
| Boiling Point | 208 °C | sigmaaldrich.com |
[¹³C₂]-Glycine is another fundamental precursor. As the simplest amino acid, glycine (B1666218) that is fully labeled with ¹³C ([¹³C₂, ¹⁵N]glycine) is frequently used in metabolic studies and as a starting point for the synthesis of other amino acids. ontosight.aimedchemexpress.comebi.ac.uk Its structure provides a labeled amino-ethanoic backbone that can be chemically modified and extended to form the four-carbon skeleton of aspartic acid, ensuring the retention of the ¹³C labels at the desired positions.
| Property | Value | Source |
| Compound Name | Glycine-¹³C₂ | medchemexpress.com |
| Molecular Formula | [¹³C]₂H₅NO₂ | ebi.ac.uk |
| Monoisotopic Mass | ~77.02 g/mol (unlabeled) | ebi.ac.uk |
| Primary Use | Tracer in metabolic studies, synthesis of proteins, glutathione, creatine. | ontosight.ai |
| Biological Role | Inhibitory neurotransmitter, NMDA receptor co-agonist. | medchemexpress.comebi.ac.uk |
Other small molecules like ¹³C-labeled cyanides (e.g., potassium [¹³C]cyanide) can also be employed to introduce a labeled carboxyl group into a molecular scaffold, as demonstrated in the synthesis of L-[3,4-¹³C₂]Aspartic Acid from a serine-derived precursor. yidu.edu.cn The selection between these and other precursors depends on the specific reaction pathway designed to build the butanedioic acid structure.
Chemical Synthesis Routes for Site-Specific ¹³C Labeling
Chemical synthesis provides a high degree of control over the final product, allowing for the precise and unambiguous placement of isotopic labels. wikipedia.org This is achieved through carefully designed reaction sequences where the connectivity of atoms is methodically controlled.
Multi-Step Organic Reaction Schemes
The construction of 2-amino(1,4-¹³C₂)butanedioic acid from simple labeled precursors is inherently a multi-step process. These synthetic routes are designed to build the four-carbon dicarboxylic acid backbone while introducing the amino group at the C-2 position with the correct stereochemistry.
One general approach involves starting with a chiral precursor, such as a derivative of L-serine or L-alanine, to set the stereochemistry at the α-carbon. yidu.edu.cnnih.gov For example, a stereoselective route to L-[3,4-¹³C₂]aspartic acid has been developed using L-serine as the chiral precursor. yidu.edu.cn This synthesis involved protecting the amino group, cyclizing the molecule to a β-lactone, and then opening the ring with potassium [¹³C]cyanide to introduce the labeled C-4. yidu.edu.cn A subsequent hydrolysis step converted the nitrile group to the carboxylic acid. yidu.edu.cn
Another strategy starts with a different labeled building block. A synthesis of labeled quorum sensing molecules has been achieved through a four-step sequence beginning with [1-¹³C]-bromoacetic acid, which was first converted to a Weinreb amide. nih.gov Such strategies can be adapted for amino acid synthesis. Furthermore, palladium-catalyzed C(sp³)–H functionalization represents a modern and versatile method for creating carbon-carbon bonds, which has been successfully applied to the synthesis of ¹³C methyl-labeled amino acids like valine and isoleucine from an L-alanine derivative. nih.govnih.govrsc.org This demonstrates the power of organometallic catalysis in constructing complex labeled molecules from simpler, readily available starting materials. nih.gov
A synthesis of 2-aminosuberic acid derivatives from aspartic acid highlights a typical multi-step workflow involving Wittig olefination, reduction, oxidation, and cross-metathesis reactions to extend the carbon chain, which could be conceptually adapted for isotopic labeling purposes. nih.gov
Enantioselective and Diastereoselective Approaches
Achieving the correct three-dimensional structure is paramount, as biological systems are highly specific to the stereoisomers of amino acids (typically the L-enantiomer). Enantioselective and diastereoselective reactions are therefore crucial components of the synthetic strategy.
An enantioselective approach ensures the preferential formation of one enantiomer over the other. An example is the enantioselective reduction of an intermediate ketone, which was a key step in the synthesis of a labeled autoinducer molecule. nih.gov This step established the desired stereocenter with high enantiomeric excess. nih.gov Similarly, enantioselective organocatalysis has emerged as a powerful tool for synthesizing a wide variety of noncanonical α-amino acids, employing methods like Mannich reactions and phase-transfer catalysis to control stereochemistry. rsc.org
Diastereoselective approaches are used when a molecule already contains one or more chiral centers and a new one is being created. The existing stereocenters influence the stereochemical outcome of the reaction. In the synthesis of amino acid derivatives, the use of a chiral starting material like L-aspartic acid or L-serine allows for the diastereoselective introduction of new functional groups, guiding the formation of the desired product isomer. yidu.edu.cnresearchgate.net
Control over Stereochemical Purity in Synthesis
Maintaining stereochemical integrity throughout a multi-step synthesis is critical. Each reaction step must be carefully chosen and optimized to prevent racemization or erosion of stereoselectivity. nih.gov This often involves the use of specific protecting groups for the amine and carboxyl functionalities that are stable under various reaction conditions but can be removed without affecting the chiral center. yidu.edu.cn
For example, the N-t-Boc protecting group is commonly used for the amino function in amino acid synthesis. yidu.edu.cn The choice of reaction conditions, such as solvents and temperature, is also vital. In one reported synthesis, specific deprotection conditions were chosen explicitly to facilitate purification while avoiding any loss of stereoselectivity. nih.gov The stereochemical purity of intermediates and the final product is typically verified using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy with chiral shift reagents. nih.gov
Enzymatic and Biocatalytic Synthesis Approaches
As an alternative to purely chemical methods, enzymes offer a highly efficient and stereospecific route to labeled compounds. nih.gov Biocatalysis often proceeds under mild reaction conditions and can significantly simplify the synthesis by reducing the need for protecting groups and multiple steps. rug.nl
An efficient enzymatic procedure for producing L-[4-¹³C]aspartic acid has been demonstrated. nih.gov This method utilizes a two-enzyme system. First, phosphoenolpyruvate (B93156) carboxylase is used to catalyze the reaction between phosphoenolpyruvate (PEP) and labeled sodium bicarbonate (NaH¹³CO₃) to produce ¹³C-labeled oxaloacetic acid. nih.gov Subsequently, a transaminase, such as glutamic-oxaloacetic transaminase, transfers an amino group from L-glutamic acid to the labeled oxaloacetate, yielding L-[4-¹³C]aspartic acid with high stereochemical purity. nih.gov This particular synthesis achieved a 70% yield from the starting materials. nih.gov
The exploration of enzyme substrate scope has revealed that some enzymes can accept non-native substrates, further expanding the utility of biocatalysis. rug.nl For instance, an (S)-ethylenediaminedisuccinic acid (EDDS) lyase was shown to catalyze the enantioselective hydroamination of fumaric acid with a broad range of arylalkylamines to produce various N-substituted L-aspartic acids in an environmentally friendly, one-pot reaction. rug.nl This highlights the potential for developing novel biocatalytic routes to specifically labeled aspartic acid derivatives.
| Enzyme System | Reactants | Product | Yield | Source |
| Phosphoenolpyruvate carboxylase & Glutamic-oxaloacetic transaminase | Phosphoenolpyruvate, NaH¹³CO₃, L-glutamic acid | L-[4-¹³C]aspartic acid | 70% | nih.gov |
| (S)-EDDS Lyase | Fumaric acid, Arylalkylamines | N-substituted L-aspartic acids | Variable | rug.nl |
Enzyme-Catalyzed Isotopic Incorporation
Enzyme-catalyzed synthesis offers a highly specific method for introducing isotopes into desired positions within a molecule. For L-aspartic acid, a two-step enzymatic process has been shown to be effective for labeling the C-4 position, and this methodology can be adapted for dual labeling. nih.gov
The established procedure for synthesizing L-[4-¹³C]aspartic acid involves two key enzymes: phosphoenolpyruvate (PEP) carboxylase and glutamic-oxaloacetic transaminase. nih.gov In the first step, PEP carboxylase, sourced from microorganisms like Methylobacterium extorquens, catalyzes the carboxylation of phosphoenolpyruvate using isotopically labeled sodium bicarbonate (NaH¹³CO₃). This reaction produces ¹³C-labeled oxaloacetic acid. In the second step, glutamic-oxaloacetic transaminase facilitates the transfer of an amino group from L-glutamic acid to the labeled oxaloacetic acid, yielding L-[4-¹³C]aspartic acid. nih.gov
To produce the dually labeled 2-amino(1,4-¹³C₂)butanedioic acid, this process would require a starting phosphoenolpyruvate (PEP) molecule that is already labeled with ¹³C at the C-1 (carboxyl) position. By using both [1-¹³C]-phosphoenolpyruvate and NaH¹³CO₃, the enzymatic cascade would result in the desired dually labeled product. Research on L-[4-¹³C]aspartic acid synthesis has demonstrated yields of approximately 70% from the initial reactants. nih.gov
| Parameter | Details for L-[4-¹³C]Aspartic Acid Synthesis |
| Enzyme 1 | Phosphoenolpyruvate Carboxylase (from Methylobacterium extorquens) |
| Enzyme 2 | Glutamic-oxaloacetic Transaminase |
| Substrates | Phosphoenolpyruvate (PEP), Sodium Bicarbonate (NaH¹³CO₃), L-Glutamic Acid |
| Product | L-[4-¹³C]Aspartic Acid |
| Reported Yield | ~70% (overall yield of 59% after purification) nih.gov |
This interactive table summarizes the key components of the enzyme-catalyzed synthesis of singly labeled aspartic acid, a method adaptable for producing the dually labeled compound.
Microbial Fermentation Strategies for Isotopic Enrichment
Microbial fermentation provides a versatile and cost-effective platform for producing uniformly or selectively labeled amino acids. This approach involves cultivating microorganisms in a minimal medium where the primary carbon source is an inexpensive ¹³C-labeled precursor, such as [¹³C]-glucose or [¹³C]-glycerol. nih.govresearchgate.net The organism's natural metabolic pathways then incorporate the stable isotope into various biomolecules, including amino acids.
For the production of labeled aspartic acid, the microorganism's central carbon metabolism is key. The ¹³C-labeled glucose is metabolized through glycolysis to produce labeled phosphoenolpyruvate and pyruvate (B1213749). These precursors enter the tricarboxylic acid (TCA) cycle, where oxaloacetate—the direct precursor to aspartate—is formed. The labeling pattern of the resulting aspartate depends on the specific labeled carbons in the glucose substrate and the metabolic pathways active in the chosen microorganism, such as the glyoxylate (B1226380) shunt or anaplerotic reactions involving phosphoenolpyruvate carboxylase. researchgate.net
Supplying host cells with ¹³C-labeled glucose can lead to the determination of labeling patterns in amino acids isolated from intracellular bacteria, providing insights into metabolic activities. researchgate.net While this method is powerful for producing a wide range of labeled compounds, achieving specific dual labeling at the C-1 and C-4 positions of aspartate requires careful selection of the labeled substrate and microbial strain. The use of uniformly labeled [U-¹³C]-glucose can lead to a mixture of isotopomers, including the desired dually labeled molecule, but also results in scrambling of the labels across the metabolic network. researchgate.net
| Parameter | Description | Example Precursors |
| Method | Microbial Fermentation | [¹³C]-Glycerol, [¹³C]-Glucose nih.govresearchgate.net |
| Principle | Microorganisms are grown on a minimal medium with a ¹³C-labeled carbon source. | Aneurinibacillus migulanus, Salmonella enterica nih.govresearchgate.net |
| Mechanism | The organism's metabolic pathways (e.g., Glycolysis, TCA Cycle) incorporate the ¹³C into amino acids. | Aspartate is synthesized from oxaloacetate, a TCA cycle intermediate. |
| Outcome | Production of isotopically labeled amino acids. The labeling pattern depends on the precursor and active metabolic pathways. | Can produce uniformly labeled or selectively labeled compounds. nih.govresearchgate.net |
This interactive table outlines the principles of using microbial fermentation for isotopic enrichment.
Analytical Verification of Isotopic Purity and Positional Labeling
Following synthesis, rigorous analytical verification is essential to confirm the successful incorporation of isotopes at the correct positions and to determine the isotopic purity of the final product. This is typically accomplished through a combination of high-resolution separation and advanced spectroscopic techniques.
Chromatographic Techniques for Separation and Purification
Chromatography is indispensable for isolating the target labeled amino acid from the complex mixture of reactants, byproducts, and cellular components remaining after synthesis. The choice of technique depends on the scale of the purification and the physicochemical properties of the molecules to be separated.
Displacement Chromatography: This technique has been successfully used to separate L-[4-¹³C]aspartic acid from unreacted L-glutamic acid after enzymatic synthesis, achieving a high purification yield of 84%. nih.gov It is effective for preparative-scale separations.
Ion-Exchange Chromatography (IEC): Given the charged nature of amino acids, IEC is a powerful tool for purification. It separates molecules based on their net charge, which is dependent on the pH of the mobile phase. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC offers various modes for amino acid separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for highly polar compounds like aspartic acid. Mixed-mode chromatography, which combines HILIC and ion-exchange mechanisms, allows for fine-tuning of selectivity by adjusting mobile phase composition and pH. sielc.com
Gas Chromatography (GC): GC can also be used for amino acid analysis, but it requires the analytes to be volatile. Therefore, amino acids must first undergo a derivatization step to decrease their polarity and make them suitable for GC separation. alexandraatleephillips.com
| Technique | Principle of Separation | Applicability to Labeled Aspartic Acid |
| Displacement Chromatography | A highly retained displacer forces analytes off the column in order of affinity. | Proven effective for purifying ¹³C-aspartic acid from reaction mixtures. nih.gov |
| Ion-Exchange Chromatography | Separation based on reversible binding to charged stationary phase. | Highly effective for separating charged amino acids. acs.org |
| HPLC (HILIC/Mixed-Mode) | Separation based on polarity and charge. | Excellent for separating polar compounds from complex aqueous samples. sielc.com |
| Gas Chromatography | Separation of volatile compounds in a gaseous mobile phase. | Requires a derivatization step to increase volatility. alexandraatleephillips.com |
This interactive table compares different chromatographic techniques used for the purification of isotopically labeled amino acids.
Spectroscopic Validation of Labeling Position and Enrichment
Spectroscopic methods provide definitive confirmation of the isotopic labeling pattern and enrichment level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the gold standard for determining the exact position of ¹³C labels within a molecule. Each carbon atom in a unique chemical environment produces a distinct signal (chemical shift) in the NMR spectrum. docbrown.info For 2-amino(1,4-¹³C₂)butanedioic acid, the spectrum would show significantly enhanced signals corresponding to the C-1 and C-4 carboxyl carbons, confirming the specific labeling. The absence of enrichment at the C-2 and C-3 positions would verify the positional purity. This method was used to confirm the incorporation of ¹³C at the C-4 position in enzymatically synthesized L-[4-¹³C]aspartic acid. nih.gov
Mass Spectrometry (MS): MS is used to determine the isotopic enrichment of the compound by measuring the mass-to-charge ratio of the molecule and its fragments. The incorporation of ¹³C atoms increases the molecular weight of the compound. For 2-amino(1,4-¹³C₂)butanedioic acid, the molecular ion peak would be shifted by +2 mass units compared to the unlabeled compound. sigmaaldrich.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they combine chromatographic separation with mass analysis. nih.govnih.gov Tandem mass spectrometry (MS/MS) can further analyze fragmentation patterns to provide additional confidence in the location of the labels.
| Technique | Information Provided | Relevance to 2-amino(1,4-¹³C₂)butanedioic acid |
| ¹³C-NMR Spectroscopy | Confirms the precise intramolecular position of ¹³C labels. | Directly verifies that labeling has occurred specifically at the C-1 and C-4 carboxyl groups. nih.govdocbrown.info |
| Mass Spectrometry (MS) | Determines the overall isotopic enrichment and distribution of mass isotopomers (M+1, M+2, etc.). | Confirms the incorporation of two ¹³C atoms per molecule. nih.govmedchemexpress.com |
This interactive table summarizes the roles of NMR and MS in validating the isotopic labeling of 2-amino(1,4-¹³C₂)butanedioic acid.
Advanced Analytical Methodologies for Detection and Quantification of 2 Amino 1,4 13c2 Butanedioic Acid and Its Metabolic Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracing
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules. In the context of 13C tracing studies, NMR is uniquely capable of identifying the specific positions of 13C labels within a molecule, offering a window into the metabolic routes taken by the labeled substrate. nih.gov
Quantitative 13C NMR for Isotopic Abundance and Enrichment
Quantitative 13C NMR (qNMR) is a primary method for determining the abundance and enrichment of 13C at specific atomic positions in a molecule. rsc.org The natural abundance of the 13C isotope is approximately 1.1%, meaning that in any given sample of an organic compound, a small fraction of the carbon atoms will be 13C. youtube.com When a 13C-labeled substrate like 2-amino(1,4-13C2)butanedioic acid is introduced, the percentage of 13C at the labeled positions increases significantly.
The intensity of a signal in a 13C NMR spectrum is directly proportional to the number of 13C nuclei giving rise to that signal. By carefully acquiring the spectrum under quantitative conditions (e.g., with appropriate relaxation delays and nuclear Overhauser effect suppression), the relative integrals of the peaks corresponding to the different carbon atoms in the molecule can be used to determine the isotopic enrichment at each position. nih.gov For this compound, this would involve comparing the signal intensities of the C1 and C4 carboxyl carbons to the signals of the unlabeled C2 and C3 carbons.
Recent advancements have demonstrated that 13C-NMR spectroscopy can be a viable alternative to Isotope Ratio Mass Spectrometry (IRMS) for determining bulk carbon stable isotope ratios in molecules like vanillin, suggesting its applicability for similar analyses of amino acids. nih.gov
Table 1: Representative 13C NMR Chemical Shifts for L-Aspartic Acid
| Carbon Atom | Chemical Shift (ppm) in H2O |
| C1 (carboxyl) | ~174-176 |
| C2 (alpha-carbon) | ~52-53 |
| C3 (beta-carbon) | ~36-37 |
| C4 (carboxyl) | ~177-178 |
Note: Chemical shifts can vary slightly depending on the solvent and pH. chemicalbook.comhmdb.ca
1H-13C Heteronuclear Correlation (HSQC, HMBC) for Positional Information
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unequivocally assigning 13C signals and determining the precise location of isotopic labels. ustc.edu.cnnih.gov These "inverse" experiments detect the sensitive 1H nucleus, which provides a significant advantage in terms of experimental time, especially for less sensitive nuclei like 13C. magritek.com
HSQC correlates the chemical shifts of protons directly bonded to 13C nuclei. ustc.edu.cnnih.gov In the case of aspartic acid, an HSQC spectrum would show correlations between the alpha-proton and the C2 carbon, and between the beta-protons and the C3 carbon. This provides direct confirmation of the carbon-proton connectivity.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH couplings). ustc.edu.cn This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carboxyl carbons in aspartic acid. For instance, the alpha-proton would show a correlation to both the C1 and C4 carboxyl carbons in an HMBC spectrum, helping to assign these signals.
The combination of HSQC and HMBC is a powerful tool for tracing the carbon skeleton of a molecule and confirming the position of the 13C labels in metabolites derived from this compound. ustc.edu.cn
Isotopic Branching Pattern Elucidation
The use of specifically labeled substrates like this compound allows for the elucidation of isotopic branching patterns in metabolic networks. meihonglab.com As this labeled aspartate is converted into other metabolites, the 13C labels at the C1 and C4 positions will be transferred to corresponding positions in the product molecules. By analyzing the 13C NMR spectra of these downstream metabolites, it is possible to trace the flow of carbon atoms and determine the relative activities of different metabolic pathways.
For example, if aspartate is a precursor for the synthesis of another amino acid, the pattern of 13C enrichment in the new amino acid will reveal the specific biochemical reactions involved. This approach, often referred to as metabolic flux analysis, provides a detailed picture of cellular metabolism. nih.gov
Advantages and Limitations of NMR for Isotopic Analysis
NMR spectroscopy offers several distinct advantages for isotopic analysis, but it also has some limitations.
Table 2: Advantages and Limitations of NMR for Isotopic Analysis
| Advantages | Limitations |
| Non-destructive: The sample can be recovered and used for further analysis. azooptics.com | Low sensitivity: Requires relatively large sample amounts compared to MS. azooptics.comresearchgate.net |
| Provides detailed structural information: Determines the precise intramolecular position of isotopes. azooptics.comresearchgate.net | Long acquisition times: Obtaining quantitative 13C spectra can be time-consuming. youtube.com |
| No sample derivatization required: Analysis can be performed on the intact molecule in solution. azooptics.com | Spectral complexity: Complex mixtures can lead to overlapping signals, making interpretation difficult. nih.gov |
| Quantitative: Can provide accurate measurements of isotopic enrichment. nih.govnih.gov | High instrument cost and maintenance: NMR spectrometers are expensive to purchase and operate. azooptics.com |
Mass Spectrometry (MS) in 13C Metabolic Tracing
Mass spectrometry is another cornerstone technique in metabolic research, offering exceptional sensitivity for detecting and quantifying isotopically labeled molecules. nih.govnih.gov MS measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of molecules based on their isotopic composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
GC-MS is a widely used technique for the analysis of small, volatile, and thermally stable molecules, including amino acids. nih.govscilit.com For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility for gas chromatography. ucdavis.eduucdavis.edu
In a typical GC-MS workflow for analyzing metabolites from a 13C tracing experiment with this compound:
Sample Preparation and Derivatization: Metabolites are extracted from cells or tissues. Amino acids are then chemically modified, for example, by silylation, to make them suitable for GC analysis. nih.gov
Gas Chromatography (GC): The derivatized metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. ucdavis.edu
Mass Spectrometry (MS): As the separated compounds elute from the GC, they are ionized (typically by electron ionization), and the resulting ions are analyzed by the mass spectrometer. The MS detector measures the abundance of ions at different m/z values, generating a mass spectrum for each compound. researchgate.net
The incorporation of 13C from this compound into its metabolic derivatives will result in an increase in the mass of those molecules. This mass shift is readily detectable by MS, allowing for the tracing of the 13C label through various metabolic pathways. By analyzing the mass isotopomer distributions (the relative abundances of molecules with different numbers of 13C atoms), researchers can quantify metabolic fluxes. nih.govmdpi.com
Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent | Abbreviation | Target Functional Groups |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2, -COOH, -SH |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH |
This table provides examples of common derivatization reagents and is not exhaustive.
The high sensitivity and resolution of GC-MS make it an invaluable tool for metabolite profiling in 13C tracing studies, complementing the detailed positional information provided by NMR spectroscopy. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of amino acids and their metabolites. nih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For a compound like 2-amino(1,4-¹³C₂)butanedioic acid, LC-MS/MS allows for its separation from a complex mixture of other amino acids and metabolites before it enters the mass spectrometer for detection and quantification. nih.gov
The high sensitivity of LC-MS/MS is particularly advantageous when dealing with low-abundance metabolites. The use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides a high degree of selectivity, minimizing interference from the biological matrix. While some methods allow for the detection of amino acids without derivatization, others may employ derivatization to improve chromatographic properties and ionization efficiency. nih.gov The development of a single-column LC-MS/MS method can simplify the analysis of central carbon, amino acid, and nucleotide metabolism. nih.gov
High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis
High-resolution mass spectrometry (HRMS) is essential for the detailed analysis of isotopically labeled compounds. It allows for the resolution of the isotopic fine structure of molecules, which is critical for distinguishing between different isotopologues. The ability to achieve high mass accuracy, often to within a few parts per million, is a key advantage of HRMS. wiley-vch.de This level of accuracy enables the direct determination of the ion charge state from the spacing between adjacent isotopic peaks. wiley-vch.de
For 2-amino(1,4-¹³C₂)butanedioic acid, HRMS can differentiate the labeled compound from its unlabeled counterpart and other naturally occurring isotopes with high confidence. The resolving power of the mass spectrometer is crucial; a resolution below 10,000 may not be sufficient to separate the isotope peaks of a given sample, leading to a single broad, unresolved peak. wiley-vch.de Higher resolution narrows the individual isotope peaks, improving both mass accuracy and the ability to distinguish between closely related isotopic species. wiley-vch.de
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Increased Resolution
Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to analyze the fragment ions produced from a selected precursor ion. This process provides structural information and enhances the specificity of detection. In the context of 2-amino(1,4-¹³C₂)butanedioic acid, a specific precursor ion corresponding to the labeled molecule would be selected in the first mass analyzer, fragmented, and the resulting product ions analyzed in the second mass analyzer.
This fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. The increased resolution offered by some MS/MS techniques can further aid in distinguishing between isobaric interferences, which are molecules that have the same nominal mass but different elemental compositions.
Correction for Natural Isotope Abundances in MS Data
When analyzing isotopically labeled compounds, it is crucial to correct for the natural abundance of stable isotopes, such as ¹³C, which is present at approximately 1.1% in nature. biorxiv.orgchemrxiv.org This natural abundance contributes to the mass isotopomer distribution (MID) of a metabolite, and failure to correct for it can lead to inaccurate quantification of the labeled species. nih.gov
Correction algorithms have been developed to subtract the contribution of naturally occurring isotopes from the measured mass spectral data. biorxiv.orgnih.gov These corrections are essential for accurately determining the true level of isotopic enrichment from a labeled tracer like 2-amino(1,4-¹³C₂)butanedioic acid. For dual-isotope tracer experiments, such as those involving both ¹³C and ¹⁵N, specialized tools are required to perform accurate, resolution-dependent corrections. chemrxiv.orgnih.gov The accuracy of these corrections is fundamental for the validity of metabolic flux analysis. biorxiv.org
Hybrid Analytical Platforms and Emerging Technologies
The integration of multiple analytical techniques and the development of novel technologies are continuously advancing the capabilities for analyzing complex biological samples.
LC-NMR and GCxGC-MS for Enhanced Separation and Characterization
The hyphenation of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) combines the powerful separation of LC with the detailed structural elucidation capabilities of NMR. mdpi.comiosrphr.org This technique can be particularly useful for the analysis of complex mixtures, allowing for the identification of unknown compounds or the confirmation of the structure of metabolites. iosrphr.orgwiley.com LC-NMR can be operated in different modes, including on-flow, stopped-flow, and loop storage, to accommodate various analytical needs. mdpi.com
Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation power compared to conventional GC-MS. nih.gov This is particularly beneficial for resolving complex mixtures of amino acids and their derivatives, which often require derivatization to increase their volatility for GC analysis. nih.govnih.govsigmaaldrich.com The use of a polar/non-polar column set in GCxGC can provide excellent separation of derivatized amino acids, leading to improved detection limits. nih.gov
Table 1: Comparison of Analytical Techniques for Amino Acid Analysis
| Technique | Separation Principle | Detection Principle | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | High sensitivity and selectivity. nih.gov |
| HRMS | - | High-Resolution Mass Spectrometry | High mass accuracy, isotopic fine structure analysis. wiley-vch.de |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Detailed structural elucidation. mdpi.comiosrphr.org |
| GCxGC-MS | Two-Dimensional Gas Chromatography | Mass Spectrometry | Enhanced separation of complex mixtures. nih.gov |
| CE-MS | Capillary Electrophoresis | Mass Spectrometry | High separation efficiency, minimal sample volume. wikipedia.org |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Amino Acid Labeling Analysis
Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. wikipedia.org CE separates analytes based on their charge-to-size ratio in an electric field, making it well-suited for the analysis of charged molecules like amino acids. wikipedia.orgchromatographyonline.com This technique requires minimal sample volumes, typically in the nanoliter range, and can perform analyses at high speed. wikipedia.org
For the analysis of isotopically labeled amino acids, CE-MS provides high resolving power to separate different labeled species. nih.gov The coupling of CE to MS is most commonly achieved through an electrospray ionization (ESI) interface. chromatographyonline.com The composition of the background electrolyte is a critical parameter for successful CE separation and MS sensitivity. nih.gov Recent developments in CE-MS, including novel derivatization strategies and advanced interface designs, have further improved its capabilities for the sensitive analysis of metabolites in complex biological matrices. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-amino(1,4-¹³C₂)butanedioic acid |
| Aspartic acid |
| ¹³C |
Sample Preparation Techniques for Isotopic Analysis in Biological Matrices
The analysis of this compound and its derivatives from complex biological samples necessitates specialized preparation techniques. The choice of method is crucial as it must efficiently isolate the amino acids, prepare them for the chosen analytical platform, and, in dynamic studies, instantly halt metabolic activity to capture a precise snapshot of the metabolic state. nih.govresearchgate.net
Extraction and Derivatization Protocols for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for amino acid analysis, but due to their polar nature, amino acids like this compound require derivatization to increase their volatility for GC analysis. sigmaaldrich.com This process involves replacing active hydrogens on the polar functional groups (amine, carboxyl, and hydroxyl groups) with nonpolar moieties. sigmaaldrich.com
Several derivatization techniques are employed, each with specific advantages. Silylation is a common method, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These TBDMS derivatives are noted for being more stable and less sensitive to moisture compared to other silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com For a successful reaction with MTBSTFA, a sample containing the amino acids is typically dried, and then reacted with MTBSTFA in acetonitrile (B52724) at 100°C for up to four hours. sigmaaldrich.com
Another widely used method involves a two-step procedure to form N-acetyl methyl esters. ucdavis.edu In this protocol, the sample is first subjected to methanolysis by heating with acidified methanol (B129727), followed by evaporation of the excess reagent. ucdavis.edu The resulting partial derivatives are then acetylated using a mixture of acetic anhydride, trimethylamine, and acetone. ucdavis.edushoko-sc.co.jp After acetylation, a liquid-liquid extraction with ethyl acetate (B1210297) and a saturated sodium chloride solution is performed to isolate the N-acetyl methyl esters, which are then dried and reconstituted for GC-MS analysis. ucdavis.edushoko-sc.co.jp
A third approach is the formation of trifluoroacetyl/isopropyl (TFA/IP) esters. This derivatization is also suitable for the gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) analysis of δ13C values in individual amino acids. researchgate.net The selection of the derivatization protocol can influence the analytical outcome, and conditions may need to be optimized to achieve maximum response for the derivatives of interest. sigmaaldrich.com
Table 1: Comparison of Common Derivatization Protocols for GC-MS Analysis of Amino Acids
| Derivatization Reagent | Derivative Formed | Key Reaction Steps | Advantages |
| MTBSTFA | tert-butyl dimethylsilyl (TBDMS) | One-step reaction in acetonitrile, heated at 100°C for 4 hours. sigmaaldrich.com | Derivatives are stable and less moisture-sensitive. sigmaaldrich.com |
| Acidified Methanol & Acetic Anhydride/Trimethylamine/Acetone | N-acetyl methyl ester | Two-step: 1) Methanolysis at 100°C for 1 hour. 2) Acetylation at 60°C for 10 min. ucdavis.edu | Well-established for isotopic analysis. ucdavis.edu |
| Trifluoroacetic Anhydride (TFAA) & Isopropanol | Trifluoroacetyl/isopropyl (TFA/IP) | Two-step esterification and acylation process. | Commonly used in GC/C/IRMS for δ13C determination. researchgate.net |
| BSTFA | Trimethylsilyl (TMS) | Silylation reaction, often with a catalyst like TMCS. | Common silylation reagent, though derivatives can be moisture-sensitive. sigmaaldrich.comresearchgate.net |
Hydrolysis Procedures for Proteinogenic Amino Acid Analysis
To analyze this compound that has been incorporated into proteins, the peptide bonds must first be broken down through hydrolysis to release the individual amino acids. researchgate.net Acid hydrolysis is the most common method for this purpose. nih.gov During this process, protein-bound asparagine and aspartic acid are both converted to aspartic acid; therefore, the measurement reflects the sum of these two residues. usp.org
A typical acid hydrolysis protocol involves heating the protein sample with 6 N hydrochloric acid (HCl). usp.org The precise conditions can vary, with temperatures ranging from 110°C for 24 hours to a more rapid 150°C for 70 minutes. ucdavis.eduusp.org To prevent the degradation of certain amino acids, such as tyrosine, a scavenger like phenol (B47542) is often added to the HCl solution. usp.org For samples with a high lipid content, a pre-hydrolysis extraction with a solvent mixture like heptane:chloroform can be performed to remove lipophilic compounds. ucdavis.edu
The duration of hydrolysis is a critical parameter for obtaining accurate isotopic data. Studies investigating the effect of hydrolysis time on the δ13C values of individual amino acids found that a 24-hour hydrolysis period was necessary to achieve values statistically identical to the bulk material. researchgate.net Shorter hydrolysis times often result in incomplete release of amino acids and can skew isotopic measurements. researchgate.net
While acid hydrolysis is prevalent, other methods exist. For instance, alkaline hydrolysis using barium hydroxide (B78521) can be employed, though it is less common. nih.gov For specific applications, such as analyzing sulfur-containing amino acids which are degraded by acid hydrolysis, an oxidation step with performic acid can be performed prior to HCl hydrolysis. nih.govusp.org Regardless of the method, it is crucial to use high-purity reagents and take precautions to avoid contamination from external sources like glassware, dust, or fingerprints, which can significantly impact the analysis of low-level samples.
Table 2: Overview of Hydrolysis Conditions for Proteinogenic Amino Acid Release
| Hydrolysis Method | Reagents | Temperature (°C) | Duration | Key Considerations |
| Standard Acid Hydrolysis | 6 N Hydrochloric Acid (HCl), often with 0.1-0.2% Phenol. nih.govusp.org | 110 | 24 hours | Most common method; converts asparagine to aspartic acid. researchgate.netusp.org |
| Rapid Acid Hydrolysis | 6 M Hydrochloric Acid (HCl). ucdavis.edu | 150 | 70 minutes | Faster than standard method; requires careful temperature control. ucdavis.edu |
| Oxidative Hydrolysis | Performic acid followed by acid hydrolysis. usp.org | 50 (oxidation step) | 5 minutes (oxidation) | Preserves cysteine and methionine by converting them to cysteic acid and methionine sulfone. usp.org |
| Alkaline Hydrolysis | Barium Hydroxide (Ba(OH)₂) in water. nih.gov | 110 | 24 hours | Alternative to acid hydrolysis, particularly for tryptophan analysis. nih.gov |
Quenching and Sample Handling for Dynamic Studies
In metabolic flux analysis and other dynamic studies using stable isotopes, it is imperative to halt all enzymatic activity instantly at the moment of sampling. nih.gov This process, known as quenching, preserves the in vivo metabolic state and prevents alterations in metabolite concentrations and isotopic enrichment during sample collection and processing. nih.govresearchgate.net
For suspension cell cultures, a primary challenge is the rapid separation of cells from the labeled culture medium. nih.gov One effective technique combines rapid filtration with immediate quenching in 100% cold (-80°C) methanol. nih.gov This method demonstrates high quenching efficiency by quickly stopping metabolic turnover. nih.gov Another approach involves mixing the cell sample with a partially frozen 30% methanol slurry (-24°C) followed by centrifugation. nih.gov While slightly less effective than the rapid filtration method, it offers a less laborious workflow. nih.gov
The choice of quenching solution is critical. Using 60% cold methanol has been shown to cause significant leakage of intracellular metabolites, while mixing with a saline ice slurry is less effective at halting metabolism. nih.gov For yeast, a comparison of methods showed that quenching with cold methanol followed by extraction with boiling ethanol (B145695) is a more accurate approach for quantifying a broad range of metabolites than a single-step extraction with a methanol-acetonitrile-water solution. researchgate.net
For even more rapid and complete metabolic arrest, especially in applications like single-cell metabolomics, quenching in liquid nitrogen (LN₂) is employed. nih.gov This is often followed by freeze-drying to remove water, which further minimizes metabolic activity and metabolite degradation. nih.gov Proper quenching is essential, as studies have shown that simply storing unquenched samples at -80°C is insufficient to preserve the integrity of the metabolome. nih.gov
Table 3: Comparison of Metabolic Quenching Techniques for Dynamic Isotopic Studies
| Quenching Method | Reagents/Conditions | Typical Application | Efficacy and Key Findings |
| Cold Methanol Filtration | Rapid filtration followed by immersion in 100% methanol at -80°C. nih.gov | Suspension cell cultures. | Exhibits the highest quenching efficiency by rapidly halting metabolism. nih.gov |
| Methanol Slurry | Mixing cell sample with a partially frozen 30% methanol slurry (-24°C), then centrifugation. nih.gov | Suspension cell cultures. | Slightly less effective than filtration but less laborious processing. nih.gov |
| Boiling Ethanol Extraction | Quenching with cold methanol, followed by extraction with boiling ethanol. researchgate.net | Yeast metabolomics. | Found to be more accurate for a broad range of metabolites compared to one-step extractions. researchgate.net |
| Liquid Nitrogen (LN₂) Quenching | Direct immersion of sample in liquid nitrogen. nih.gov | Single-cell studies, tissue samples. | Provides the most rapid and complete metabolic arrest; preserves metabolomic profiles effectively. nih.gov |
Applications of 2 Amino 1,4 13c2 Butanedioic Acid in Biochemical Pathway Elucidation
Carbon Flux Mapping in Central Metabolism
The central carbon metabolism, encompassing glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental to cellular energy production and biosynthesis. creative-proteomics.compromocell.com The use of ¹³C-labeled substrates, such as 2-amino(1,4-¹³C₂)butanedioic acid, allows researchers to quantify the flow of carbon through these interconnected pathways. nih.govnih.govcopernicus.org
Elucidation of Tricarboxylic Acid (TCA) Cycle Dynamics and Anaplerosis
2-amino(1,4-¹³C₂)butanedioic acid is instrumental in studying the dynamics of the TCA cycle, a central hub of cellular metabolism. nih.gov When introduced into cells, the labeled aspartate can enter the TCA cycle, and the distribution of the ¹³C label in downstream metabolites like glutamate (B1630785) and malate (B86768) reveals the cycle's activity. nih.govnih.gov This approach is particularly valuable for investigating anaplerosis, the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. nih.govannualreviews.orgyoutube.com
For instance, studies have utilized uniformly labeled ¹³C tracers to demonstrate that in certain cancer cells, pyruvate (B1213749) anaplerosis via pyruvate carboxylase (PC) is a persistent metabolic pathway, even under treatment with inhibitors. nih.gov By analyzing the labeling patterns of TCA cycle metabolites derived from ¹³C-glucose, researchers can distinguish the contributions of different anaplerotic pathways. nih.gov
| Metabolite | Labeling Pattern from [U-¹³C]-Glucose | Inferred Pathway Activity |
|---|---|---|
| Citrate (B86180) | m+2, m+3 | Indicates entry of labeled acetyl-CoA and pyruvate carboxylation. nih.gov |
| Malate | m+2, m+3 | Reflects both PDH and PC activity. nih.gov |
| Aspartate | m+2, m+3 | Derived from oxaloacetate, showing TCA cycle turnover. nih.gov |
Interplay with Glycolysis and Pentose Phosphate Pathway
The carbon atoms from 2-amino(1,4-¹³C₂)butanedioic acid can be traced not only within the TCA cycle but also as they flow into interconnected pathways like glycolysis and the pentose phosphate pathway (PPP). nih.govnih.gov For example, labeled aspartate can be converted to oxaloacetate, which can then be decarboxylated to phosphoenolpyruvate (B93156), a key glycolytic intermediate. nih.gov The subsequent appearance of ¹³C in lactate (B86563) provides direct evidence of this metabolic link. nih.gov
Investigation of Bidirectional Reaction Steps
Many enzymatic reactions in central metabolism are reversible. Isotopic tracers like 2-amino(1,4-¹³C₂)butanedioic acid are invaluable for dissecting the net direction and exchange rates of these bidirectional steps. The distribution of ¹³C isotopomers (molecules with the same chemical formula but different isotopic compositions) in metabolites at steady state can reveal the extent of forward and reverse fluxes through a particular reaction. This level of detail is crucial for a comprehensive understanding of metabolic regulation.
Understanding Amino Acid Interconversion and Biosynthesis
2-amino(1,4-¹³C₂)butanedioic acid is a cornerstone for studying the intricate network of amino acid metabolism. youtube.comnih.gov Its labeled carbon backbone allows researchers to follow its conversion into other amino acids and to quantify the contributions of various biosynthetic pathways.
Aspartate-Related Shuttles and Transamination Reactions
Aspartate is a key player in the malate-aspartate shuttle, a crucial mechanism for transporting reducing equivalents (in the form of NADH) across the mitochondrial membrane. nih.gov By using ¹³C-labeled aspartate, researchers can monitor the activity of this shuttle. The transfer of the ¹³C label from aspartate to other metabolites, such as malate and glutamate, provides a direct measure of the shuttle's flux. nih.gov
Transamination reactions, catalyzed by aminotransferases, are fundamental to amino acid metabolism, involving the transfer of an amino group from an amino acid to a keto acid. The use of labeled aspartate allows for the detailed study of these reactions. For example, the conversion of labeled aspartate to labeled glutamate via the action of aspartate aminotransferase can be readily tracked. nih.gov
| Labeled Precursor | Observed Labeled Product | Metabolic Process Elucidated |
|---|---|---|
| [U-¹³C]aspartate | [U-¹³C]glutamate | Activity of aspartate aminotransferase. nih.gov |
| [U-¹³C]aspartate | Labeled malate | Flux through the malate-aspartate shuttle. nih.gov |
| [¹⁵N]aspartic acid | ¹⁵N-enriched threonine | De novo threonine biosynthesis. nih.gov |
Contribution to Other Amino Acid Pools (e.g., Asparagine, Lysine (B10760008), Methionine, Threonine)
Aspartate serves as a direct precursor for the biosynthesis of several other amino acids, including asparagine, lysine, methionine, and threonine. nih.govbiocyclopedia.com The use of 2-amino(1,4-¹³C₂)butanedioic acid enables the quantitative assessment of its contribution to these amino acid pools.
Asparagine: The conversion of aspartate to asparagine is catalyzed by asparagine synthetase. While many cancer cells can take up asparagine from their environment, the direct contribution of extracellular aspartate to the intracellular asparagine pool is often limited due to poor aspartate permeability. nih.gov However, in engineered cells expressing asparaginase, the conversion of labeled asparagine to labeled aspartate and subsequently to other TCA cycle intermediates like malate can be observed. nih.gov
Lysine, Methionine, and Threonine: These essential amino acids are synthesized via a branched pathway originating from aspartate in plants and microorganisms. nih.govbiocyclopedia.comnih.gov Tracing studies with ¹³C-labeled aspartate can elucidate the flux through this pathway and its regulation. nih.govresearchgate.netresearchgate.net For instance, research in Arabidopsis thaliana has shown that specific isoenzymes of aspartate kinase and dihydrodipicolinate synthase play crucial roles in controlling the flux towards lysine and threonine biosynthesis. nih.gov Similarly, the pathway leading to methionine synthesis from aspartate can be mapped out by following the incorporation of the ¹³C label. researchgate.netresearchgate.net
Nucleotide Biosynthesis and Purine (B94841)/Pyrimidine (B1678525) Metabolism
Aspartic acid is a fundamental precursor in the de novo synthesis of nucleotides, providing one nitrogen and three carbon atoms for the pyrimidine ring and one nitrogen atom for the purine ring. The use of 2-amino(1,4-13C2)butanedioic acid enables researchers to trace the contribution of aspartate to these essential pathways.
When cells are supplied with 13C-labeled aspartate, the label is incorporated into downstream metabolites of nucleotide synthesis. For instance, studies have demonstrated that asparagine, which can be converted to aspartate, contributes its carbon skeleton to pyrimidine synthesis, resulting in the formation of 13C-labeled Uridine triphosphate (UTP). mit.eduunibo.it This demonstrates a direct flux from the aspartate pool into pyrimidine production. Furthermore, glutamine, another key substrate for nucleotide synthesis, can contribute to the aspartate pool, which then funnels into the nucleotide pathways. semanticscholar.org
Research has shown that under conditions of glutamine deprivation, the addition of nucleotides can rescue cell cycle arrest, highlighting the critical role of these pathways. semanticscholar.org By tracing the labeled carbons from this compound into purine and pyrimidine rings, scientists can quantify the activity of these synthesis pathways under various physiological and pathological conditions. In studies of endocrine-resistant breast cancer cells, an increased uptake of aspartate was shown to fuel anabolic pathways, including the labeling of UTP, indicating a reliance on this pathway for proliferation. unibo.it
Table 1: Elucidation of Nucleotide Metabolism using 13C-Labeled Aspartate
| Research Area | Key Finding | Significance | References |
|---|---|---|---|
| Pyrimidine Synthesis | 13C label from asparagine (via aspartate) is incorporated into UTP. | Confirms the direct role of the aspartate carbon backbone in pyrimidine ring formation. | mit.eduunibo.it |
| Glutamine Metabolism | Glutamine can contribute to nucleotide biosynthesis via its conversion to aspartate. | Highlights the interconnectivity of amino acid metabolism in fueling nucleotide production. | semanticscholar.org |
| Cancer Metabolism | Endocrine-resistant breast cancer cells show significant labeling of UTP from 13C-aspartate. | Demonstrates the reliance of cancer cells on aspartate for anabolic processes, including nucleotide synthesis. | unibo.it |
Lipid and Fatty Acid Synthesis Pathways
While the direct incorporation of aspartate's carbon skeleton into fatty acids is not a primary metabolic route, the metabolism of this compound provides critical insights into the regulation and support of lipid synthesis. Aspartate metabolism is intricately linked to the tricarboxylic acid (TCA) cycle, which generates citrate, the primary precursor for cytosolic acetyl-CoA and subsequent fatty acid synthesis.
By tracing 13C from aspartate into TCA cycle intermediates like oxaloacetate and citrate, researchers can understand how aspartate anaplerosis supports the efflux of citrate for lipogenesis. unibo.it Studies in renal cell carcinoma have shown that the expression of arginase 2 (ARG2), which affects amino acid metabolism, leads to significant reductions in lipids, indicating a metabolic link. sci-hub.st Although this connection is indirect, it suggests that perturbations in amino acid pools, including aspartate, have downstream consequences for lipid homeostasis.
Furthermore, in cancer models, enhanced uptake of aspartate and glutamate has been shown to fuel a range of anabolic pathways. unibo.it While not demonstrating direct incorporation, this supports the idea that a robust aspartate supply is necessary to maintain the metabolic state required for active lipid and fatty acid synthesis.
Table 2: Indirect Elucidation of Lipid Metabolism via 13C-Labeled Aspartate
| Research Context | Observed Effect of Altered Aspartate Metabolism | Inferred Role in Lipid Synthesis | References |
|---|---|---|---|
| Renal Cell Carcinoma | Increased Arginase 2 (ARG2) expression, affecting amino acid pools, leads to a global reduction in lipids. | Suggests that cellular amino acid status, including aspartate availability, is linked to the regulation of lipid homeostasis. | sci-hub.st |
| Endocrine-Resistant Breast Cancer | Increased uptake of 13C-aspartate fuels the TCA cycle, leading to labeled citrate. | Supports the generation of citrate, the precursor for acetyl-CoA used in fatty acid synthesis. | unibo.it |
Characterization of Metabolic Compartmentation and Cross-Talk in Cellular Systems
One of the most powerful applications of this compound is in deciphering the spatial organization of metabolism within and between cells. The distinct metabolic roles of different cell types or organelles can be revealed by tracking the fate of the 13C label.
Studies using cultured brain cells have provided clear evidence of metabolic compartmentation. When cultured cortical astrocytes and cerebellar granule neurons were incubated with [U-13C]aspartate, they exhibited different metabolic profiles. nih.gov Astrocytes, for example, readily take up and metabolize aspartate, releasing 13C-labeled lactate, glutamine, citrate, and alanine (B10760859) into the medium, demonstrating significant metabolic processing and cross-talk with their environment. researchgate.nettulane.edu This release of metabolites allows for metabolic cooperation between different cell types in the brain.
Research into cells with mitochondrial dysfunction further highlights metabolic compartmentation. In cells with deficient succinate (B1194679) dehydrogenase (SDH), an enzyme of the TCA cycle and electron transport chain (ETC), mitochondrial redox adaptations were shown to enable alternative pathways for aspartate synthesis, underscoring the importance of intercompartmental metabolic differences. nih.gov
Table 3: Metabolic Compartmentation and Cross-Talk Revealed by 13C-Labeled Aspartate
| Cellular System | Key Finding | Indication | References |
|---|---|---|---|
| Cortical Astrocytes vs. Cerebellar Granule Neurons | Metabolism of [U-13C]aspartate and the resulting labeled products differed significantly between the two cell types. | Demonstrates distinct metabolic roles and compartmentation of aspartate metabolism in different neural cells. | nih.gov |
| Cultured Astrocytes | Astrocytes release 13C-labeled lactate, glutamine, and citrate after metabolizing 13C-aspartate. | Illustrates metabolic cross-talk, where one cell type processes a substrate and provides metabolites to others. | researchgate.nettulane.edu |
| SDH-Deficient Cells | ETC impairment leads to redox-driven adaptations in aspartate synthesis pathways between mitochondria and cytosol. | Reveals functional consequences of intercompartmental redox state changes on amino acid metabolism. | nih.gov |
Metabolic Adaptations Under Specific Environmental or Growth Conditions
Cells and organisms must adapt their metabolic networks to cope with changing environmental conditions or nutrient availability. This compound is a valuable tool for tracking the metabolic reprogramming that underlies these adaptations.
A clear example comes from plant biology, where nitrogen availability is a critical growth factor. In white lupin plants subjected to nitrogen starvation, supplying the roots with 13C-aspartate revealed that it was readily metabolized and its carbon skeleton was used to produce malate, which was then transported in the xylem. researchgate.netresearchgate.net This indicates a specific metabolic shift to reroute carbon and nitrogen in response to nutrient stress.
Similarly, metabolic adaptations are crucial for survival when cellular energy production is compromised. In cells with an impaired electron transport chain, which depletes aspartate, alternative synthesis pathways are activated to maintain cellular function. nih.gov The use of labeled aspartate can help quantify the flux through these adaptive pathways, providing a deeper understanding of cellular resilience.
Table 4: Use of 13C-Labeled Aspartate to Study Metabolic Adaptations
| Organism/Cell Type | Condition | Observed Metabolic Adaptation | References |
|---|---|---|---|
| White Lupin (Plant) | Nitrogen Starvation | 13C-aspartate supplied to roots is converted to labeled malate and transported via the xylem, indicating a rerouting of carbon metabolism. | researchgate.netresearchgate.net |
| Cells with Impaired ETC | Mitochondrial Dysfunction | Activation of alternative aspartate synthesis pathways to compensate for depletion caused by reduced NAD+/NADH ratio. | nih.gov |
Research in Non-Human Model Organisms
Microorganisms are powerful models for studying fundamental metabolic principles. The use of this compound and other labeled substrates has been instrumental in mapping their metabolic networks.
Escherichia coli : Isotope tracing studies in E. coli have been used to investigate the intricacies of central carbon metabolism. While some studies use a variety of labeled nutrients, the principles are directly applicable. asm.org For example, analyzing the labeling patterns in amino acids derived from TCA cycle intermediates, such as aspartate, allows for the calculation of fluxes through pathways like the glyoxylate (B1226380) shunt and the TCA cycle itself. researchgate.net
Yeast (Saccharomyces cerevisiae) : In yeast, labeled amino acids have been used to probe the TCA cycle. For instance, feeding [4-13C]glutamate and observing the resulting labeling pattern in aspartate provides evidence for the activity and potential channeling of intermediates within the TCA cycle. researchgate.net
Cyanobacteria : In photosynthetic microbes like the cyanobacterium Synechocystis, 13C-labeled aspartate is particularly useful for dissecting carbon fixation pathways. A sophisticated method involving positional 13C enrichment analysis of aspartate can distinguish between the activities of two key carboxylating enzymes: RuBisCO and phosphoenolpyruvate carboxylase (PEPC). researchgate.netbiorxiv.org This allows for an in-vivo assessment of how these organisms assimilate inorganic carbon under different conditions, such as light and dark cycles. researchgate.net
Table 5: Applications in Non-Human Microbial Systems
| Organism | Research Focus | Key Finding from 13C-Aspartate Tracing | References |
|---|---|---|---|
| Escherichia coli | Central Carbon Metabolism | Labeling patterns in aspartate help quantify fluxes in the TCA cycle and glyoxylate pathway. | asm.orgresearchgate.net |
| Saccharomyces cerevisiae (Yeast) | TCA Cycle Dynamics | Isotopic distribution in aspartate derived from other labeled precursors reveals TCA cycle activity. | researchgate.net |
| Synechocystis (Cyanobacteria) | Carbon Fixation Pathways | Positional 13C labeling in aspartate differentiates between RuBisCO and PEPC activity in vivo. | researchgate.netbiorxiv.org |
Understanding how plants allocate carbon and other nutrients is crucial for agriculture and ecology. This compound helps elucidate these complex allocation patterns.
In studies on hybrid aspen trees, the flow of newly fixed carbon was tracked by supplying the trees with 13CO2. The subsequent measurement of 13C enrichment in various metabolites, including aspartate, in different tissues like leaves, phloem, and roots, revealed how genetic modifications affecting sucrose (B13894) synthesis altered carbon partitioning throughout the plant. conicet.gov.ar
As mentioned previously, research on white lupin under nitrogen starvation demonstrated a specific metabolic fate for aspartate. When 13C-aspartate was supplied to the roots, it was found to be a significant source of malate transported in the xylem, indicating a mechanism for cycling carbon and nitrogen between the roots and shoots in response to nutrient stress. researchgate.netresearchgate.net
Table 6: Applications in Plant Metabolism Studies
| Plant Species | Research Area | Finding from 13C-Aspartate Labeling | References |
|---|---|---|---|
| Hybrid Aspen | Carbon Allocation | Tracking 13C from CO2 into aspartate and other metabolites revealed how genetic changes alter carbon flow from leaves to roots. | conicet.gov.ar |
| White Lupin | Nitrogen Starvation Response | 13C-aspartate fed to roots is converted to labeled malate, which is then transported to the shoot via the xylem. | researchgate.netresearchgate.net |
In vitro Cellular Models (Excluding Human Clinical Cells)
The use of 2-amino(1,4-¹³C₂)butanedioic acid and other specifically labeled aspartate isotopomers in non-human in vitro cellular models has been instrumental in dissecting metabolic networks with high resolution. By introducing this tracer into cell culture media, scientists can track the labeled carbons as they are processed by cellular machinery, primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
A significant application of labeled aspartate is in cancer cell metabolism research. For instance, in studies involving H460 lung cancer cells, comprehensive isotopomer analysis of aspartate has been developed and validated. nih.gov Such methods allow for the discrimination between different metabolic pathways that might lead to the same number of ¹³C labels in a metabolite but in different positions. This level of detail is crucial for understanding metabolic reprogramming in cancer, a hallmark of the disease.
The metabolism of 2-amino(1,4-¹³C₂)butanedioic acid can reveal the activity of several key pathways. When aspartate enters the TCA cycle via transamination to oxaloacetate, the ¹³C labels are incorporated into TCA cycle intermediates. The pattern of labeling in metabolites like malate, fumarate (B1241708), and citrate can distinguish between oxidative and reductive carboxylation pathways. For example, the conversion of [1,4-¹³C₂]aspartate to [1,4-¹³C₂]malate and [1,4-¹³C₂]fumarate is a direct measure of the flux through a segment of the TCA cycle.
Research in murine lymphoma cells has utilized a related labeled compound, hyperpolarized [1,4-¹³C₂]fumarate, to probe cell viability. nih.gov While not directly using labeled aspartate as the initial tracer, this work highlights the metabolic link between these molecules. The conversion of fumarate to malate, catalyzed by fumarase, is a key reaction in the TCA cycle. In necrotic cells with compromised plasma membranes, the uptake of fumarate and its conversion to malate is significantly increased. nih.gov This indicates that the extracellularly supplied tracer can access the intracellular enzyme, serving as a marker for cell death. nih.gov
| Cell Line | Tracer Used (or related) | Pathway Investigated | Key Findings |
| H460 Lung Cancer Cells | [1,4-¹³C]aspartate | TCA Cycle Isotopomer Analysis | Validated a sensitive mass spectrometry method to report all 16 aspartate isotopomers, enabling detailed metabolic flux analysis. nih.gov |
| Murine Lymphoma Cells | Hyperpolarized [1,4-¹³C₂]fumarate | Cell Necrosis / TCA Cycle | Increased conversion of fumarate to malate correlated with loss of plasma membrane integrity, indicating its potential as a marker for necrosis. nih.gov |
Animal Models (Excluding Human Clinical Trials)
In a mouse model of Mycobacterium tuberculosis infection, [1,4-¹³C₂]aspartate was used to determine the metabolic flux through the TCA cycle during the chronic phase of infection. plos.org This type of study is critical for understanding how pathogens manipulate host metabolism to sustain their growth and for identifying potential therapeutic targets.
The close metabolic relationship between aspartate and fumarate is further exploited in animal models of disease. In murine tumor models, the conversion of hyperpolarized [1,4-¹³C₂]fumarate to [1,4-¹³C₂]malate has been established as a sensitive marker of tumor cell death in vivo. nih.gov Following treatment with an anticancer drug that induces necrosis, a significant increase in the production of labeled malate from the injected fumarate was observed. nih.gov This demonstrates the potential of using these tracers as non-invasive imaging biomarkers to monitor therapeutic response. Further studies in porcine kidney models with ischemia-reperfusion injury have also shown spectroscopic evidence of fumarate-to-malate conversion, highlighting the utility of this approach in large animal models. nih.govcam.ac.uk
Research in mice has also shed light on the broader aspects of amino acid metabolism. For example, studies on mice fed a long-term ketogenic diet revealed compensatory changes in amino acid metabolism to conserve amino acid levels. nih.gov While not using 2-amino(1,4-¹³C₂)butanedioic acid specifically, this research underscores the importance of studying amino acid metabolism in whole-animal systems to understand physiological adaptations. Such models could be enhanced by the use of labeled tracers like [1,4-¹³C₂]aspartate to quantify the specific pathways that are altered.
| Animal Model | Tracer Used (or related) | Condition Studied | Key Research Findings |
| Mouse | [1,4-¹³C₂]aspartate | Mycobacterium tuberculosis infection | Used to determine TCA cycle flux during chronic infection. plos.org |
| Murine Lymphoma Tumor Model | Hyperpolarized [1,4-¹³C₂]fumarate | Cancer Treatment Response (Necrosis) | A 2.4-fold increase in labeled malate production was observed after treatment, indicating significant tumor cell necrosis. nih.gov |
| Fumarate Hydratase-Deficient Murine Tumor Model | Hyperpolarized ¹³C-fumarate | Enzyme Deficiency | Fumarate-to-malate conversion was reduced by 42-71% in tumors with knocked-down fumarate hydratase expression compared to wildtype tumors. nih.gov |
| Porcine Kidney Model | Hyperpolarized [1,4-¹³C₂]fumarate | Ischemia-Reperfusion Injury | Spectroscopic evidence of fumarate-to-malate conversion was observed in the ischemic kidney, demonstrating the feasibility of detecting necrosis in a large animal model. nih.govcam.ac.uk |
Methodological Frameworks for Isotopic Flux Analysis with 2 Amino 1,4 13c2 Butanedioic Acid Tracer Data
Principles of Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates of metabolic reactions within a cell or organism. numberanalytics.com It provides a snapshot of the physiological state of the cell by describing the flow of metabolites through its complex network of biochemical reactions. 13cflux.net The core principle of MFA lies in the application of mass balance equations around intracellular metabolites, assuming a metabolic steady state where the concentrations of these metabolites are constant over time. nih.gov
Steady-State ¹³C-MFA
Steady-state ¹³C-MFA is a widely used approach that assumes the system is in both a metabolic and isotopic steady state. nih.gov This means that not only are the concentrations of metabolites constant, but the isotopic labeling of each metabolite has also reached a stable equilibrium. nih.govnih.gov This condition is typically achieved after a prolonged period of feeding the cells with the ¹³C-labeled substrate. nih.gov The measured labeling distributions in this steady state are then used to infer the metabolic fluxes. nih.gov
When a ¹³C-labeled substrate such as 2-amino(1,4-13C2)butanedioic acid is metabolized, the ¹³C atoms are incorporated into various intracellular metabolites. This results in a population of molecules for each metabolite that differ in their isotopic composition. These molecules are known as isotopologues or mass isotopomers. nih.gov The distribution of these isotopologues is referred to as the isotopic labeling pattern. nih.gov
This labeling pattern is quantified and represented by a Mass Distribution Vector (MDV). nih.gov An MDV describes the fractional abundance of each isotopologue of a metabolite. nih.gov For a metabolite with 'n' carbon atoms, there are 'n+1' possible isotopologues, ranging from the M+0 isotopologue (containing no ¹³C atoms) to the M+n isotopologue (where all 'n' carbon atoms are ¹³C). nih.gov The MDV is a vector that lists the relative abundance of each of these isotopologues, with the sum of all fractional abundances equaling 1. nih.gov The MDVs of key metabolites, often proteinogenic amino acids, are typically measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
The table below illustrates a hypothetical MDV for a 4-carbon metabolite after introducing a ¹³C tracer.
| Isotopologue | Mass Shift | Fractional Abundance |
| M+0 | 0 | 0.10 |
| M+1 | +1 | 0.25 |
| M+2 | +2 | 0.40 |
| M+3 | +3 | 0.20 |
| M+4 | +4 | 0.05 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The core of ¹³C-MFA is a mathematical model that connects the unknown metabolic fluxes to the experimentally measured MDVs. nih.gov This model is built upon a system of algebraic equations that describe the balance of carbon isotopes for each metabolite in the network. nih.gov These equations account for the atom transitions that occur in each biochemical reaction, tracing the path of labeled carbons from the initial substrate to all downstream metabolites. nih.gov
The model takes the metabolic network stoichiometry, the atom mappings for each reaction, and the isotopic composition of the input substrate (e.g., the known labeling of this compound) as inputs. nih.gov It then uses a set of free flux parameters to simulate the expected MDVs for the measured metabolites. nih.gov The relationship between fluxes and isotopic labeling is nonlinear, making the subsequent flux estimation a computationally intensive task. nih.gov
Flux estimation in ¹³C-MFA is framed as an optimization problem. nih.gov The goal is to find the set of metabolic flux values that minimizes the difference between the experimentally measured MDVs and the MDVs predicted by the mathematical model. nih.gov This is typically achieved by minimizing a sum of squared residuals between the measured and simulated data. nih.gov
Due to the nonlinearity and complexity of the underlying model, various optimization algorithms are employed. frontiersin.org These can be broadly categorized into gradient-based local optimization methods and gradient-free global optimization methods, such as simulated annealing and genetic algorithms. nih.gov Hybrid approaches that combine the strengths of both local and global optimization have also been developed to improve the efficiency and robustness of the flux estimation process. nih.gov Several software packages, including INCA and 13CFLUX2, are available to perform these complex calculations. nih.govresearchgate.net
Once a best-fit set of fluxes is obtained, it is crucial to assess the statistical validity of the results. This involves two key aspects: determining the precision of the estimated fluxes and evaluating how well the model fits the experimental data. researchgate.net
Confidence intervals are calculated for each estimated flux to provide a measure of its precision. plos.org These intervals indicate the range within which the true flux value is likely to lie. plos.org A common method for this is to perform a sensitivity analysis or use Monte Carlo simulations. nih.gov
The goodness-of-fit of the model to the data is typically assessed using a chi-squared (χ²) statistical test. nih.gov This test compares the weighted sum of squared residuals to the chi-squared distribution to determine the probability that the observed differences between the measured and predicted MDVs are due to random experimental error. nih.gov A statistically acceptable fit indicates that the metabolic model is consistent with the experimental data. nih.gov However, the application of the χ²-test in ¹³C-MFA can be complex and requires careful consideration of measurement error models. nih.govnih.gov
The table below presents hypothetical flux estimation results with confidence intervals.
| Flux | Best-Fit Value (mmol/gDW/h) | 95% Confidence Interval |
| Glycolysis | 10.5 | [9.8, 11.2] |
| Pentose (B10789219) Phosphate (B84403) Pathway | 2.1 | [1.9, 2.4] |
| TCA Cycle | 5.8 | [5.5, 6.1] |
| Anaplerosis | 1.2 | [1.0, 1.4] |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Experimental Design Considerations for Optimal Flux Resolution
The design of the isotopic labeling experiment is of paramount importance in ¹³C-MFA, as it directly dictates the precision and accuracy of the estimated fluxes. nih.govresearchgate.netspringernature.com A well-designed experiment minimizes the risk of generating non-informative data, while a poor design can render the results inconclusive. nih.govfrontiersin.org The process of designing an optimal experiment, often performed using in silico (computer-based) simulations, has become a standard module in the ¹³C-MFA workflow. nih.govresearchgate.netfrontiersin.org
Recently, new strategies have been developed to enhance the quality of ¹³C-MFA results, moving beyond traditional methods. researchgate.net These include the use of parallel labeling experiments and advanced algorithms for the rational selection of tracers. researchgate.net For situations where prior knowledge about the expected fluxes is limited, computational methods like robustified experimental design (R-ED) have been developed to guide the selection of suitable tracer compositions. frontiersin.org
Selection of Tracer Concentration and Labeling Duration
The choice of tracer concentration and the duration of the labeling experiment are critical parameters that must be carefully optimized. The concentration should be sufficient to generate detectable labeling patterns in downstream metabolites but not so high as to perturb the cell's natural metabolic state. The duration of the experiment is determined by the time required for the ¹³C label to propagate through the pathways of interest and for the relevant metabolites to approach or reach isotopic steady state.
The time to reach isotopic steady state is highly dependent on both the tracer being used and the metabolites being analyzed. As noted previously, different pathways exhibit different labeling kinetics. For example, using ¹³C-glucose, glycolytic intermediates may reach a steady-state labeling level in as little as 15-30 minutes, whereas labeling the TCA cycle can take 2-4 hours, and nucleotides may require 6-15 hours. northwestern.edu Therefore, the labeling duration must be tailored to the specific metabolic network under investigation.
Parallel Labeling Experiments with Different Tracers
A significant advancement in ¹³C-MFA is the use of parallel labeling experiments, a technique sometimes referred to as COMPLETE-MFA (Complementary Parallel Labeling Experiments Technique for Metabolic Flux Analysis). nih.gov This strategy involves conducting two or more tracer experiments simultaneously under identical conditions, with the only difference being the specific ¹³C-labeled substrate used. nih.gov The resulting datasets are then integrated into a single model for a combined flux analysis. nih.govnih.gov
This approach offers several key advantages:
Improved Flux Precision and Resolution : Combining data from multiple tracers significantly enhances the accuracy and precision of flux estimates. researchgate.netnih.gov
Enhanced Flux Observability : More independent fluxes, particularly exchange fluxes, can be resolved with smaller confidence intervals. nih.gov
Targeted Pathway Analysis : Experiments can be tailored with specific tracers to resolve fluxes in different parts of metabolism with high precision. nih.gov For instance, [1,2-¹³C]glucose is highly effective for resolving fluxes in glycolysis and the pentose phosphate pathway, while [U-¹³C]glutamine provides better resolution for TCA cycle fluxes. nih.govcortecnet.com
Model Validation : The use of multiple, complementary datasets provides a robust means of validating the underlying biochemical network model. nih.gov
Studies have demonstrated that no single tracer is optimal for resolving all fluxes in a complex metabolic network. nih.gov For example, in E. coli, tracers that performed well for upper metabolism were less effective for lower metabolism, and vice versa. nih.gov Therefore, the parallel use of tracers like [1,6-¹³C]glucose and [1,2-¹³C]glucose has been identified as an optimal strategy for achieving high-resolution flux maps. nih.gov
Control Experiments and Data Normalization
Rigorous control experiments and proper data normalization are essential for ensuring the quality and accuracy of ¹³C-MFA results.
Control experiments are necessary to account for non-metabolic changes that might occur during the experiment. For example, controls performed with medium but without cells can be used to measure the rate of evaporation of metabolites or the rate of spontaneous chemical degradation of thermally labile compounds, such as glutamine. nih.gov Another crucial control is to account for the kinetic isotope effect, which is the potential for enzymes and transporters to discriminate between ¹²C and ¹³C isotopes. While this effect is often assumed to be negligible, this assumption can be tested through carefully designed parallel labeling experiments. nih.gov
Data normalization is a critical step in the analysis pipeline. A key correction that must be applied to all mass spectrometry data is for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁷O, ¹⁸O, etc.). numberanalytics.com Raw measurement data must be adjusted to remove the contribution of naturally occurring isotopes to the observed mass isotopomer distributions, ensuring that the calculated labeling patterns are solely due to the introduced tracer.
Software Tools and Computational Platforms for 13C-MFA
The complexity of ¹³C-MFA necessitates the use of specialized software to perform the required mathematical modeling, data processing, flux calculation, and statistical analysis. nih.govoup.com A variety of software packages are available, each with distinct features and capabilities. oup.comresearchgate.net These tools automate the generation of the complex equation systems needed to describe isotope labeling experiments and provide frameworks for experimental design, parameter estimation, and statistical validation. oup.comnih.gov
Several prominent software platforms are widely used in the field:
13CFLUX2 : A high-performance software suite designed to handle large-scale and high-throughput ¹³C-MFA applications. oup.com Implemented in C++, it offers flexibility and power, supporting high-performance computing environments and multicore CPUs. oup.comnih.gov It uses a specialized XML-based format called FluxML for model definition and can be paired with the graphical tool Omix for visualization and workflow management. oup.comoup.com
INCA (Isotopomer Network Compartmental Analysis) : A MATLAB-based package that is notable for its ability to perform both steady-state and isotopically non-stationary (INST-MFA) analyses. nih.govscispace.comvueinnovations.com INCA provides a graphical user interface and powerful tools for experimental design, simulation, and statistical analysis, including the calculation of confidence intervals. scispace.comvueinnovations.com It allows for the simultaneous regression of multiple experiments, such as data from parallel labeling. nih.govscispace.com
OpenFLUX : A user-friendly and flexible MATLAB-based application designed for steady-state ¹³C-MFA. nih.govsourceforge.net It utilizes the Elementary Metabolite Unit (EMU) framework to enhance computation speed and features an intuitive spreadsheet-based interface for defining metabolic networks. nih.govnih.govresearchgate.net The open-source nature of OpenFLUX is intended to encourage community-driven development. nih.gov
Other Tools : A landscape of other software tools also exists, including Metran , FiatFlux , and the Python-based FreeFlux , which is designed for time-efficient INST-MFA. sci-hub.seoup.comresearchgate.net Many of these tools can be integrated into visual workflow environments like Omix , which provides a graphical framework for all aspects of a ¹³C-MFA study, from model creation to data visualization. oup.com
The table below summarizes the key features of some of the most common computational platforms for ¹³C-MFA.
| Software | Key Features | Platform | Analysis Type | References |
|---|---|---|---|---|
| 13CFLUX2 | High-performance, scalable, supports HPC, uses FluxML format, integrates with Omix. | C++, with Java/Python add-ons (Linux/Unix) | Steady-state | oup.comnih.govresearchgate.net |
| INCA | Supports both steady-state and INST-MFA, graphical user interface, parallel experiment regression. | MATLAB | Steady-state & Non-stationary (INST) | nih.govscispace.comvueinnovations.comresearchgate.net |
| OpenFLUX | User-friendly spreadsheet interface, based on EMU framework for speed, open-source. | MATLAB, with Java parser | Steady-state | nih.govnih.govresearchgate.netnih.gov |
| Omix | Graphical tool suite for creating visual workflows, model building, and data visualization. Often used as a front-end for 13CFLUX2. | Java | Visualization/Workflow | oup.com |
Open-Source vs. Commercial Software Packages
The software landscape for 13C-Metabolic Flux Analysis (13C-MFA) is diverse, offering researchers a choice between freely available open-source packages and licensed commercial software. vanderbilt.edunrel.gov Both categories provide powerful algorithms for flux estimation, but they differ in accessibility, user interface, and support.
Open-Source Software: Open-source packages are a popular choice in the academic community as they are freely available and often allow for customization to specific research needs. nrel.govnih.gov Many of these tools are built on common platforms like MATLAB or Python, providing flexibility.
FiatFlux: This user-friendly, MATLAB-based software is designed to calculate metabolic flux ratios from GC-MS data of protein-bound amino acids. nih.govmdpi.com It is preconfigured for experiments using 13C-labeled glucose but can be adapted for other 13C-substrates, making it relevant for analyzing the metabolism of aspartate and other amino acids. nih.govnih.gov
OpenFLUX: An open-source software that provides an integrated modeling environment for steady-state 13C-MFA. nih.gov A key feature of OpenFLUX is its ability to use labeling input from metabolites like aspartate without requiring them to be balanced metabolites in the model, which simplifies the analysis process. nih.gov
FreeFlux: A more recent, Python-based package designed for both steady-state and isotopically non-stationary MFA. nrel.gov Its open-source nature and foundation in Python make it highly flexible and easy to integrate into other data analysis pipelines. nrel.gov FreeFlux supports complex labeling strategies, such as using multiple labeled substrates simultaneously (e.g., labeled glucose and glutamine), which is relevant for tracing aspartate metabolism. nrel.govacs.org
OpenMebius: This software is specifically designed for isotopically non-stationary 13C-MFA (INST-MFA). vanderbilt.edu It provides functions to automatically generate metabolic models and simulate isotopic labeling, which is crucial for analyzing dynamic systems. vanderbilt.edu
Commercial Software: Commercial packages often feature more polished graphical user interfaces, dedicated user support, and are validated for high-throughput and industrial applications.
13CFLUX2: A powerful software suite for quantifying steady-state fluxes. 13cflux.net It is known for its high-performance simulation algorithms and its ability to handle large, complex metabolic networks. 13cflux.net It uses a command-line interface, with results being easily post-processed in other software like MATLAB, and visualization can be handled by its companion tool, Omix. 13cflux.net While available free of charge for non-commercial academic use, a commercial license is required for other purposes. 13cflux.net
INCA (Isotopomer Network Compartmental Analysis): INCA is a widely used MATLAB-based platform capable of both steady-state and isotopically non-stationary MFA. vanderbilt.edunrel.gov This flexibility makes it applicable to a wide range of biological systems, including those that are slow to label. nih.gov INCA 2.0 has been specifically updated to simulate and integrate data from both MS and NMR, and it has been validated for its ability to accurately simulate 13C NMR multiplet ratios for metabolites like glutamate (B1630785) and aspartate. nih.gov This makes it a highly suitable tool for analyzing data from this compound tracer experiments. nih.gov
Interactive Table 1: Comparison of Software Packages for 13C-MFA
| Software | Type | Key Features | Relevance for Aspartate Tracer Data |
|---|---|---|---|
| FiatFlux | Open-Source (MATLAB) | User-friendly interface for flux ratio analysis from proteinogenic amino acids. nih.govmdpi.com | Adaptable for various 13C-substrates beyond glucose, including amino acids. nih.gov |
| OpenFLUX | Open-Source (MATLAB) | Efficiently models steady-state 13C-MFA; can use labeling input from aspartate without it being a balanced metabolite. nih.gov | Directly facilitates the use of aspartate labeling patterns for flux estimation. nih.gov |
| FreeFlux | Open-Source (Python) | Performs both steady-state and non-stationary MFA; supports multiple labeling substrates. nrel.govacs.org | Can model experiments where labeled aspartate or its precursors (like glutamine) are used. nrel.gov |
| 13CFLUX2 | Commercial | High-performance simulator for large, complex networks; command-line interface with visualization via Omix. 13cflux.net | Capable of modeling any custom network, including pathways involving aspartate. 13cflux.net |
| INCA | Commercial | Performs both steady-state and INST-MFA; INCA 2.0 can simulate NMR and MS data for aspartate. vanderbilt.edunih.gov | Directly validated for simulating isotopomer ratios of aspartate, making it ideal for this tracer. nih.gov |
Data Integration and Visualization Tools
Once metabolic fluxes are estimated, the results must be integrated with other biological data and visualized to facilitate interpretation. biorxiv.org These tools help researchers identify patterns, compare different experimental conditions, and place the quantitative flux data into a broader biological context.
The output from MFA software typically consists of flux values and their statistical confidence intervals, which can be stored in formats like .csv or .hdf5. 13cflux.net This data can then be imported into specialized analysis and visualization platforms.
MetaboAnalyst: A popular web-based platform for comprehensive metabolomics data analysis and visualization. metaboanalyst.ca While not a flux analysis tool itself, it is highly effective for post-MFA data processing. metaboanalyst.ca Users can upload concentration tables or peak lists to perform a wide range of statistical analyses, including Principal Component Analysis (PCA) and generating heatmaps, to explore relationships in the data. metaboanalyst.cayoutube.com It can be used to analyze the metabolite concentration data that often accompanies 13C-MFA experiments and to visualize differences between experimental groups based on their metabolic phenotypes. metaboanalyst.ca
MATLAB and Python Environments: Since many open-source and commercial MFA tools are based in MATLAB (e.g., INCA, FiatFlux) or Python (e.g., FreeFlux), these environments are themselves powerful platforms for data integration and visualization. nrel.govnih.gov Researchers can create custom scripts to generate a wide array of visualizations, such as:
Flux Maps: Visual representations of metabolic networks where reaction arrows are scaled or colored according to the calculated flux values. This provides an intuitive overview of pathway activity. metalyticsbio.com
Principal Component Analysis (PCA) Plots: Used to reduce the dimensionality of complex datasets and visualize the clustering of samples based on their metabolic profiles or flux distributions. bioinfo.hr
Heatmaps: These are used to visualize the expression levels or concentrations of multiple metabolites across different samples, often revealing patterns and correlations. metaboanalyst.ca
fluxTrAM: This is a semi-automated pipeline designed to integrate tracer-based metabolomics data with genome-scale metabolic networks. biorxiv.org It standardizes the processing of mass isotopologue distribution (MID) data and can export it to flux inference software like INCA for analysis on a core model, or use it for flux inference at a genome-scale. biorxiv.org
Interactive Table 2: Data Integration and Visualization Tools
| Tool / Method | Type | Function | Application in Isotopic Flux Analysis |
|---|---|---|---|
| MetaboAnalyst | Web-based Platform | Statistical analysis (PCA, t-tests), data visualization (heatmaps, ROC curves), and pathway analysis. metaboanalyst.ca | Analyzing and visualizing metabolite concentration data and comparing metabolic phenotypes derived from flux analysis. metaboanalyst.cayoutube.com |
| Custom Scripts (MATLAB/Python) | Programming Environment | Creation of custom visualizations like flux maps, bar charts of flux values, and statistical plots. | Direct visualization of flux distribution results generated by MFA software like INCA or FreeFlux. nrel.govnih.gov |
| PCA Plots | Visualization Technique | Dimensionality reduction to identify patterns and clustering among different experimental conditions. bioinfo.hr | Comparing overall flux maps between different cell types or conditions to identify major metabolic shifts. |
| Heatmaps | Visualization Technique | Visualizing relative changes in metabolite concentrations or fluxes across many samples. metaboanalyst.ca | Identifying co-regulated pathways or metabolites that respond similarly to a given perturbation. |
| fluxTrAM | Analysis Pipeline | Semi-automated processing of tracer data and integration with genome-scale models. biorxiv.org | Standardizes data handling from MS to flux inference software and extends analysis to a genome-wide scale. biorxiv.org |
Theoretical and Computational Approaches Complementary to 2 Amino 1,4 13c2 Butanedioic Acid Tracing
Computational Models for Predicting Isotopic Distributions
Computational models are fundamental to interpreting the results of ¹³C tracer experiments. These models simulate the flow of ¹³C atoms through metabolic pathways, predicting the resulting mass isotopologue distributions (MIDs) of metabolites for a given metabolic flux map. The core of these models is a mathematical representation of the metabolic network, which includes the stoichiometry and carbon atom transitions of each reaction.
By inputting a hypothesized set of metabolic fluxes, these models can generate a theoretical MID for aspartic acid and other related metabolites. This predicted distribution can then be compared to the experimentally measured MID obtained from tracing with 2-amino(1,4-13C2)butanedioic acid. The discrepancy between the predicted and experimental data is used to iteratively refine the flux estimates until a good fit is achieved. This process is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govembopress.org
Several software packages and algorithms have been developed to facilitate these complex calculations, each with its own strengths in handling different aspects of metabolic network complexity and data types. researchgate.net These tools are indispensable for moving from qualitative observations of label incorporation to quantitative flux measurements.
Metabolic Network Reconstruction and Stoichiometric Modeling
The foundation of any computational analysis of metabolism is the metabolic network model. This model is a comprehensive, curated representation of all known metabolic reactions in an organism or a specific cell type. arxiv.org It includes information on substrates, products, cofactors, and the stoichiometry of each reaction. The reconstruction process involves gathering information from genomic data, literature, and biochemical databases. arxiv.org
Stoichiometric modeling, particularly Flux Balance Analysis (FBA), utilizes these network reconstructions to predict metabolic flux distributions under different conditions. By applying constraints based on substrate uptake rates, biomass production requirements, and thermodynamic feasibility, FBA can identify the range of possible flux states for a given metabolic network.
When combined with data from this compound tracing, stoichiometric models become significantly more powerful. The isotopic labeling data provides additional constraints that can drastically narrow the solution space of possible flux distributions, leading to a more accurate and unique solution for the metabolic state of the cell. nih.gov This integration allows for a more precise quantification of pathway activities. nih.govnih.gov
Algorithms for Isotopic Correction and Data Processing
Raw data from mass spectrometry (MS) in ¹³C tracing experiments are subject to several sources of error and bias that must be corrected to ensure accurate flux calculations. A primary issue is the natural abundance of stable isotopes, not only of carbon (¹³C) but also of other elements like oxygen (¹⁷O, ¹⁸O), hydrogen (²H), and nitrogen (¹⁵N). researchgate.netresearchgate.net These naturally occurring heavier isotopes contribute to the measured mass isotopologue distribution and can lead to significant errors if not accounted for. researchgate.net
Specialized algorithms are employed to correct for this natural isotope abundance. researchgate.netresearchgate.net These algorithms use the known natural isotopic abundances of all elements in a given metabolite to mathematically subtract their contribution from the measured signal, thereby isolating the signal that arises solely from the ¹³C tracer. researchgate.net Correction matrices, often constructed using programming languages like Python, provide a structured and efficient way to perform these corrections. researchgate.net
Further data processing steps may be necessary to account for other analytical artifacts, ensuring that the MIDs used for flux calculations are as accurate as possible. researchgate.net
Machine Learning and Artificial Intelligence Applications in Isotopic Data Analysis
The complexity and volume of data generated in modern metabolomics and fluxomics studies have spurred the application of machine learning (ML) and artificial intelligence (AI). researchgate.netmdpi.com These advanced computational techniques are being used to enhance various aspects of isotopic data analysis.
ML algorithms can be trained to recognize patterns in large datasets that may not be apparent through traditional analysis. mdpi.com In the context of isotopic tracing, ML models can be developed to:
Predict metabolic fluxes: ML models can be trained on large datasets of simulated or experimental flux data to predict flux distributions from new isotopic labeling data, potentially with greater speed than traditional iterative methods.
Improve data quality: AI can be used to develop more sophisticated algorithms for noise reduction and artifact removal in mass spectrometry data.
Identify biomarkers: ML can help to identify specific isotopic signatures or metabolic flux patterns that are characteristic of a particular disease state or cellular condition. mdpi.com
Forecast isotope needs: AI can analyze data from drug development processes to predict future demand for specific isotopes. osti.gov
The application of AI and ML is a rapidly developing area that holds significant promise for extracting deeper insights from complex biological data, including data from tracing studies using this compound. osti.govmdpi.com
Future Directions and Emerging Research Avenues in 2 Amino 1,4 13c2 Butanedioic Acid Studies
Development of Novel Isotopic Labeling Strategies
The precise introduction of isotopic labels into molecules is fundamental to the utility of tracers like 2-amino(1,4-¹³C₂)butanedioic acid. Future research is focused on creating more sophisticated and targeted labeling strategies to answer increasingly specific biological questions.
One area of development is the synthesis of amino acid precursors with specific isotopic enrichment patterns. For instance, using fumarate (B1241708) as a carbon source for E. coli in heavy water (D₂O) allows for the stereospecific incorporation of hydrogen isotopes into amino acids of the oxaloacetate family, which includes aspartic acid. ualberta.ca This approach, combined with the use of ¹³C-labeled precursors, can provide multi-isotope information, enhancing the resolution of metabolic flux analysis.
Furthermore, researchers are exploring methods to introduce isolated ¹H-¹²C groups into proteins using inexpensive metabolic precursors and inhibitors. ualberta.ca This complements traditional methyl labeling and provides additional structural and dynamic information for non-methyl-containing amino acids. The ability to label specific sites within a molecule, such as the different carbons in the aspartic acid backbone, allows for a more detailed interrogation of metabolic pathways. For example, the use of [2-¹³C]glycerol or [1,3-¹³C]glycerol as precursors can lead to distinct labeling patterns in amino acids, enabling the differentiation of metabolic routes. sigmaaldrich.com
These advancements in isotopic labeling are not limited to biological synthesis. Chemical synthesis methods are also being refined to produce a diverse array of specifically labeled amino acids and other biomolecules with isotopic labels at desired positions. sigmaaldrich.com This includes the development of novel catalytic methods for carbon isotope exchange, which can facilitate the late-stage labeling of complex molecules.
Advancements in High-Throughput Isotopic Analysis Technologies
The ability to generate large amounts of isotopic data is crucial for comprehensive metabolic analysis. Consequently, there is a strong drive towards developing high-throughput technologies for isotopic analysis.
Mass spectrometry (MS), in its various forms, remains a cornerstone of isotopic analysis. ethz.ch Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are continuously being improved for higher sensitivity, throughput, and coverage of metabolites. ethz.chnih.gov High-resolution mass spectrometers, such as orbital trap instruments, provide the precision and accuracy needed to quantify the complex mass isotopomer distributions that arise from isotopic labeling in peptides and metabolites. acs.org
Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for isotopic analysis, offering the unique advantage of determining the position of isotopes within a molecule. mnms-platform.com While traditionally a lower throughput technique compared to MS, advancements in NMR probe design and experimental protocols are increasing its efficiency. nih.gov For instance, specialized ¹³C-sensitive probes allow for the efficient collection of ¹³C data at natural abundance or with isotopic enrichment. nih.gov
The integration of these analytical platforms with automated sample preparation and data analysis pipelines is key to achieving high-throughput isotopic analysis. The development of software for processing large datasets from MS and NMR is essential for extracting meaningful biological information from complex isotopic labeling experiments. nih.gov
Integration with Single-Cell Metabolomics and Fluxomics
A significant frontier in metabolic research is the ability to study metabolism at the single-cell level. This is crucial for understanding cellular heterogeneity, particularly in complex tissues like tumors. nih.govnih.gov The integration of isotopic tracers like 2-amino(1,4-¹³C₂)butanedioic acid with single-cell analysis techniques is opening up new avenues for research.
Dynamic single-cell metabolomics, which uses stable isotope tracing, allows for the profiling of metabolic activity and the analysis of metabolic flow in individual cells. nih.gov This provides a more dynamic view of cellular metabolism compared to static metabolite concentration measurements. nih.gov By combining single-cell data acquisition platforms with untargeted isotope tracing data processing, researchers can achieve global activity profiling of interconnected metabolic networks within single cells. nih.gov
This approach has been used to reveal heterogeneous metabolic activities among single cells and to understand the intricate interactions between different cell types, such as between tumor cells and macrophages in the tumor microenvironment. nih.gov The ability to trace the fate of ¹³C labels from substrates like 2-amino(1,4-¹³C₂)butanedioic acid into various metabolites at the single-cell level provides unprecedented detail about cellular metabolic reprogramming.
Spatially Resolved Metabolic Flux Mapping
Understanding the spatial organization of metabolism within tissues is another major challenge. Spatially resolved metabolic flux mapping aims to visualize and quantify metabolic activity in its native tissue context.
Mass spectrometry imaging (MSI) is a key technology in this area. nih.gov Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI can be combined with stable isotope tracing to map the distribution of labeled metabolites within a tissue section. nih.gov This allows for the visualization of metabolic heterogeneity and the identification of metabolic hotspots. For example, ¹³C-SpaceM is a method that combines spatial single-cell isotope tracing with imaging mass spectrometry to reveal the heterogeneity of de novo fatty acid synthesis in cancer tissues. nih.gov
By tracing the incorporation of ¹³C from labeled substrates, researchers can gain insights into fatty acid uptake, synthesis, and modification in different regions of a tumor. nih.gov This spatial information is critical for understanding how the tumor microenvironment influences cancer cell metabolism. The development of these spatially resolved techniques will provide a more complete picture of metabolic fluxes in complex biological systems.
Applications in Systems Biology and Multi-Scale Biological Modeling
The vast amount of data generated from isotopic labeling experiments requires sophisticated computational tools for analysis and interpretation. Systems biology and multi-scale biological modeling provide a framework for integrating these data to understand the behavior of complex biological systems. frontiersin.org
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful systems-level approach that uses isotopic labeling data to quantify intracellular metabolic fluxes. frontiersin.orgmdpi.com The workflow involves growing cells on a ¹³C-labeled substrate, measuring the isotopic labeling patterns of metabolites, and then using a computational model of metabolism to estimate the fluxes through the various pathways. nih.govembopress.org
These models are constantly being refined to incorporate more biological detail and to handle the increasing complexity of experimental data. For example, models are being developed to simultaneously quantify both carbon and nitrogen fluxes by using both ¹³C and ¹⁵N isotopic tracers. embopress.org This provides a more comprehensive view of cellular metabolism.
The integration of flux data with other 'omics' data, such as transcriptomics and proteomics, within a systems biology framework will lead to a more holistic understanding of cellular regulation. Multi-scale models that can bridge the gap from molecular-level interactions to whole-organism physiology will be essential for translating findings from basic research into clinical applications.
Exploration of New Biological Systems and Fundamental Biological Questions
While much of the research using 2-amino(1,4-¹³C₂)butanedioic acid and other isotopic tracers has focused on well-characterized model organisms and disease states, there is a growing interest in applying these techniques to a wider range of biological systems and questions.
The study of non-model organisms, which may have unique metabolic pathways, is an area of active exploration. mdpi.com Isotopic tracing can be used to elucidate novel metabolic networks and to understand how these organisms have adapted to their specific environments.
Furthermore, isotopic labeling is being used to address fundamental biological questions, such as the regulation of metabolic pathways in response to environmental changes and the role of metabolism in complex processes like development and aging. frontiersin.org The ability to precisely track the flow of atoms through metabolic networks provides a powerful tool for dissecting these intricate biological phenomena. As analytical technologies and computational models continue to improve, the application of tracers like 2-amino(1,4-¹³C₂)butanedioic acid will undoubtedly lead to new discoveries across the biological sciences.
Q & A
Basic Research Questions
Q. How can researchers synthesize 2-amino(1,4-13C₂)butanedioic acid with high isotopic purity, and what purification methods are recommended?
- Methodological Answer : Synthesis typically involves introducing ¹³C isotopes at positions 1 and 4 of the butanedioic acid backbone, followed by amination at position 2. Isotopic labeling can be achieved via enzymatic or chemical incorporation of ¹³C precursors (e.g., carboxylation reactions using NaH¹³CO₃). Purification requires ion-exchange chromatography or preparative HPLC to isolate the labeled product, ensuring >98% isotopic purity. Confirmation of isotopic enrichment is critical via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. What analytical techniques are most effective for confirming the structure and isotopic enrichment of 2-amino(1,4-13C₂)butanedioic acid?
- Methodological Answer :
- NMR : ¹³C NMR is essential to verify isotopic labeling at positions 1 and 4. The splitting patterns in the NMR spectrum distinguish natural-abundance ¹²C from ¹³C .
- Mass Spectrometry : High-resolution MS (HRMS) quantifies isotopic enrichment by analyzing the mass-to-charge ratio (e.g., molecular ion peaks at m/z 121.07 for ¹³C₂-labeled compound vs. 119.06 for unlabeled) .
- Elemental Analysis : Combustion analysis ensures stoichiometric accuracy of C, H, N, and O .
Q. What storage conditions are optimal for maintaining the stability of 2-amino(1,4-13C₂)butanedioic acid?
- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. The compound has a melting point of 187–190°C, but prolonged exposure to moisture or oxygen may lead to decarboxylation or racemization .
Advanced Research Questions
Q. How can 2-amino(1,4-13C₂)butanedioic acid be used to study metabolic flux in the tricarboxylic acid (TCA) cycle and amino acid metabolism?
- Methodological Answer :
- Tracer Design : Administer the compound in cell cultures or animal models to track ¹³C incorporation into downstream metabolites (e.g., aspartate, oxaloacetate). Use isotopomer analysis via LC-MS or GC-MS to quantify labeling patterns .
- Hyperpolarized MRI : For real-time metabolic imaging, hyperpolarize the compound using dynamic nuclear polarization (DNP) and monitor its conversion to malate or other TCA intermediates via ¹³C magnetic resonance spectroscopic imaging (MRSI) .
Q. How should researchers address discrepancies in isotopic enrichment data between NMR and MS results?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived ¹³C fractional enrichment with MS isotopic abundance. Discrepancies may arise from matrix effects in MS or incomplete relaxation in NMR.
- Calibration Standards : Use certified ¹³C-labeled reference compounds (e.g., [1,4-¹³C₂]fumarate) to validate instrument accuracy .
- Error Analysis : Apply statistical models (e.g., Monte Carlo simulations) to account for technical variability in sample preparation and instrumentation .
Q. What experimental strategies optimize the co-administration of 2-amino(1,4-13C₂)butanedioic acid with other isotopically labeled compounds (e.g., [1-¹³C]glucose) for pathway elucidation?
- Methodological Answer :
- Dose Optimization : Use compartmental modeling to determine non-overlapping tracer doses that avoid isotopic dilution or signal interference.
- Time-Resolved Sampling : Collect samples at multiple time points to capture dynamic labeling kinetics in pathways like gluconeogenesis or urea cycle .
- Multi-Omics Integration : Combine ¹³C tracing data with transcriptomic or proteomic datasets to correlate metabolic flux with enzyme expression levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
